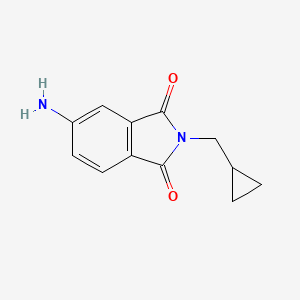
5-amino-2-(cyclopropylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione
Cat. No. B3258690
Key on ui cas rn:
307990-26-7
M. Wt: 216.24 g/mol
InChI Key: UERFHNPWKVKJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06503949B1
Procedure details


N-Cyclopropylmethyl-4-nitrophthalimide (6.0 g, 24 mmol) in methanol (200 mL) was added dropwise over 30 min to a solution of sodium dithionite (27.0 g, 156 mmol) and sodium carbonate (13.0 g, 125 mmol) in water (200 mL) while the temperature was maintained at 70° C. The mixture was stirred at 70° C. for an additional 50 min before it was allowed to cool to room temperature. The reaction volume was then reduced to one-third by rotary evaporation. Water (400 mL) was added, and the suspension extracted with ethyl acetate (2×450 mL). The combined organic solutions were dried with anhydrous MgSO4. Solvent was then removed by rotary evaporation to afford 2.52 g (49%) of pure N-cyclopropylmethyl-4-aminophthalimide as a powder.
Name
N-Cyclopropylmethyl-4-nitrophthalimide
Quantity
6 g
Type
reactant
Reaction Step One





Yield
49%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([CH2:4][N:5]2[C:9](=[O:10])[C:8]3=[CH:11][C:12]([N+:15]([O-])=O)=[CH:13][CH:14]=[C:7]3[C:6]2=[O:18])[CH2:3][CH2:2]1.S(S([O-])=O)([O-])=O.[Na+].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>CO.O>[CH:1]1([CH2:4][N:5]2[C:9](=[O:10])[C:8]3=[CH:11][C:12]([NH2:15])=[CH:13][CH:14]=[C:7]3[C:6]2=[O:18])[CH2:2][CH2:3]1 |f:1.2.3,4.5.6|
|
Inputs


Step One
|
Name
|
N-Cyclopropylmethyl-4-nitrophthalimide
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)CN1C(C=2C(C1=O)=CC(=CC2)[N+](=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
27 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 70° C. for an additional 50 min before it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction volume was then reduced to one-third by rotary evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water (400 mL) was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the suspension extracted with ethyl acetate (2×450 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic solutions were dried with anhydrous MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was then removed by rotary evaporation
|
Outcomes


Product
Details
Reaction Time |
50 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)CN1C(C=2C(C1=O)=CC(=CC2)N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.52 g | |
| YIELD: PERCENTYIELD | 49% | |
| YIELD: CALCULATEDPERCENTYIELD | 48.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
